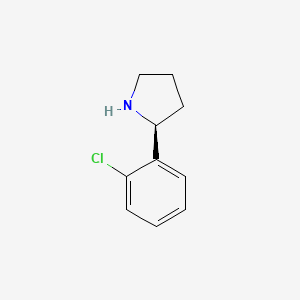

(S)-2-(2-Chlorophenyl)pyrrolidine

Description

Evolution and Contemporary Relevance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Beyond

The journey of chiral pyrrolidines from academic curiosities to indispensable tools in synthesis began with the recognition of their role in nature. Alkaloids such as nicotine (B1678760) and hygrine (B30402) feature the pyrrolidine motif, showcasing its biological significance. researchgate.net In the realm of synthetic chemistry, proline, a naturally occurring chiral pyrrolidine, catalyzed the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an early landmark in organocatalysis. This field has since blossomed, with pyrrolidine-based catalysts being central to many asymmetric transformations. mdpi.com

The contemporary relevance of these scaffolds extends far beyond organocatalysis. They are integral components of numerous FDA-approved drugs, where the pyrrolidine ring often serves as a key pharmacophore, influencing properties like solubility, bioavailability, and target binding. frontiersin.orgnih.gov The structural rigidity and stereochemical richness of the pyrrolidine framework allow for the precise spatial orientation of functional groups, a critical factor in drug design. nih.gov Furthermore, the continuous development of novel synthetic methods to access functionalized chiral pyrrolidines underscores their enduring importance in modern organic and medicinal chemistry. mdpi.com

Distinctive Features of 2-Arylpyrrolidines in Stereoselective Transformations

The introduction of an aryl group at the 2-position of the pyrrolidine ring, as seen in (S)-2-(2-Chlorophenyl)pyrrolidine, imparts unique characteristics that are highly advantageous in stereoselective catalysis. The aryl substituent provides a sterically demanding and electronically tunable element that can effectively shield one face of the reactive center, thereby directing the approach of incoming reagents and inducing high levels of enantioselectivity. rsc.org

These 2-arylpyrrolidine motifs are key components of highly successful organocatalysts, such as diarylprolinol silyl (B83357) ethers, which are widely used in a variety of asymmetric reactions including aldol (B89426) and Michael additions. mdpi.com The nature and substitution pattern of the aryl group can be rationally modified to fine-tune the catalyst's activity and selectivity for a specific transformation. The interplay between the chiral pyrrolidine backbone and the electronic and steric properties of the aryl substituent is crucial for achieving high stereocontrol.

Hypothesized Research Trajectories and Academic Objectives for this compound

Given the established utility of chiral 2-arylpyrrolidines, research trajectories for this compound are multifaceted. A primary academic objective is the exploration of its potential as a ligand in asymmetric metal catalysis and as a precursor for novel organocatalysts. The presence of the ortho-chloro substituent on the phenyl ring introduces specific steric and electronic features that could lead to unique reactivity and selectivity profiles compared to other 2-arylpyrrolidines.

Another significant research avenue lies in medicinal chemistry. Pyrrolidine derivatives bearing a chlorophenyl group have shown promise as anticonvulsant and antinociceptive agents. nih.gov For instance, derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione have demonstrated potent activity in animal models of epilepsy. nih.gov This suggests that this compound could serve as a valuable building block for the synthesis of new neurologically active compounds. Furthermore, other substituted pyrrolidines have been investigated as potential anticancer and antidiabetic agents, opening up additional avenues for investigation. researchgate.nettandfonline.com

Table 1: Investigated Pharmacological Activities of Related Chlorophenyl-Substituted Pyrrolidine Derivatives

| Compound Class | Investigated Activity | Key Findings | Reference |

| 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives | Anticonvulsant, Antinociceptive | Showed significant protection in maximal electroshock (MES) and 6 Hz seizure tests in mice. | nih.gov |

| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP Inhibitor | Potent inhibitor of poly(ADP-ribose) polymerase, relevant for cancer treatment. | nih.gov |

| (R)-2-(p-Chlorophenyl)pyrrolidine | Precursor for APIs | A motif featured in the API larotrectinib. | acs.org |

This table presents data for related compounds to hypothesize potential research areas for this compound.

Scope and Delimitations of the Research Inquiry

The research inquiry into this compound is primarily focused on its synthesis and potential applications in asymmetric catalysis and as a scaffold for medicinal chemistry. The scope includes the development of efficient and stereoselective synthetic routes to obtain the pure (S)-enantiomer. A key biocatalytic approach using transaminases has been successfully applied for the synthesis of the related (R)-2-(p-chlorophenyl)pyrrolidine, suggesting a viable strategy for the target compound. acs.org

Table 2: Biocatalytic Synthesis of a Related 2-Arylpyrrolidine

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 4-Chloro-1-(4-chlorophenyl)butan-1-one | Transaminase | (R)-2-(4-Chlorophenyl)pyrrolidine | 84% (isolated) | >99.5% | acs.org |

This data for a related para-substituted isomer highlights a promising synthetic strategy for this compound.

The investigation into its catalytic applications would involve screening its performance as a ligand or organocatalyst in a range of stereoselective reactions. The medicinal chemistry aspect would focus on synthesizing derivatives and evaluating their biological activity, particularly in areas where related chlorophenyl-pyrrolidines have shown promise.

This inquiry is delimited to the chemical synthesis and laboratory-scale evaluation of this compound and its immediate derivatives. It does not extend to large-scale production, clinical trials, or the formulation of pharmaceutical products. The research is foundational, aiming to establish the fundamental chemical properties and potential utility of this specific chiral molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXDPDJNNABZGP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 2 Chlorophenyl Pyrrolidine

Historical Development of Enantioselective Routes to 2-Arylpyrrolidines

The synthesis of enantiomerically pure 2-arylpyrrolidines has been a long-standing challenge in organic chemistry. Early methods often relied on the resolution of racemic mixtures or the use of stoichiometric amounts of chiral auxiliaries derived from the chiral pool. These classical approaches, while effective, often suffered from limitations such as poor atom economy and the need for tedious separation of diastereomers.

The advent of asymmetric catalysis marked a paradigm shift in the synthesis of these valuable compounds. The development of catalytic, enantioselective methods offered a more efficient and elegant solution. Initial breakthroughs in this area were seen in the late 20th and early 21st centuries with the emergence of metal-catalyzed and organocatalytic strategies. These early catalytic systems, while groundbreaking, sometimes required high catalyst loadings or had limited substrate scope. Over the past few decades, significant progress has been made, leading to highly efficient and selective methods for the synthesis of 2-arylpyrrolidines, including biocatalytic approaches that offer excellent enantioselectivity under mild reaction conditions.

Current State of the Art in Stereoselective Synthesis of (S)-2-(2-Chlorophenyl)pyrrolidine and its Analogues

The contemporary synthetic chemist has a diverse toolbox of stereoselective methods to access this compound and related structures. These methodologies can be broadly categorized into asymmetric catalysis and chiral auxiliary-mediated syntheses.

Asymmetric Catalysis Approaches

Asymmetric catalysis stands as the cornerstone of modern enantioselective synthesis, offering pathways to chiral molecules with high efficiency and stereocontrol. beilstein-journals.org This field is further divided into metal-catalyzed, organocatalytic, and biocatalytic strategies, all of which have been successfully applied to the synthesis of chiral pyrrolidines.

Transition-metal catalysis has proven to be a powerful tool for the enantioselective synthesis of 2-arylpyrrolidines. Key strategies include enantioselective cyclizations and arylations.

Palladium-catalyzed reactions have been particularly prominent. For instance, an enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, which relies on the enantioselective deprotonation of N-Boc-pyrrolidine mediated by sparteine. organic-chemistry.org This is followed by transmetalation with zinc chloride and a subsequent Negishi coupling with aryl bromides, including those with chloro-substituents. organic-chemistry.org This one-pot synthesis furnishes a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org The choice of palladium catalyst is crucial, with a combination of Pd(OAc)₂ and tBu₃P-HBF₄ often providing optimal results. organic-chemistry.org

Rhodium-catalyzed intermolecular C-H functionalization has also emerged as a key strategy for constructing complex, stereodefined β-arylpyrrolidines. researchgate.net Furthermore, rhodium-catalyzed stereospecific allylic arylations using arylzinc halides have been shown to proceed with complete enantiospecificity, providing another route to chiral pyrrolidine (B122466) precursors. nih.govacs.org

The table below summarizes key aspects of metal-catalyzed approaches for the synthesis of 2-arylpyrrolidines.

| Metal Catalyst | Key Reaction Type | Substrates | Key Features |

| Palladium (Pd) | α-Arylation (Negishi Coupling) | N-Boc-pyrrolidine, Aryl bromides | Enantioselective deprotonation with sparteine, one-pot procedure, broad substrate scope. organic-chemistry.org |

| Rhodium (Rh) | Intermolecular C-H Functionalization | Allylic precursors | Site- and stereoselective C-H insertion. researchgate.net |

| Rhodium (Rh) | Allylic Arylation | Allyl carbonates, Arylzinc halides | Complete enantiospecificity with inversion of configuration. nih.govacs.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside metal catalysis and biocatalysis. beilstein-journals.orgbenthamdirect.com Pyrrolidine-based organocatalysts, such as proline and its derivatives, are particularly effective in a variety of asymmetric transformations. beilstein-journals.orgbenthamdirect.comingentaconnect.comnih.govnih.gov These catalysts typically activate substrates by forming transient enamines or iminium ions, creating a chiral environment that directs the stereochemical outcome of the reaction. ingentaconnect.com

One of the most powerful organocatalytic methods for constructing the pyrrolidine ring is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. ingentaconnect.combg.ac.rs This approach allows for the direct and highly stereoselective synthesis of functionalized pyrrolidines. ingentaconnect.comrsc.org Chiral organocatalysts, including those derived from pyrrolidine itself, have been successfully employed to catalyze these cycloadditions enantioselectively. ingentaconnect.combg.ac.rs For instance, the reaction between imines derived from amino acid esters and electron-deficient alkenes, promoted by a chiral organocatalyst, can generate highly substituted pyrrolidines with excellent stereocontrol. ingentaconnect.com

The Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is another robust strategy. beilstein-journals.org This reaction can be used to construct key intermediates that can be further elaborated into the desired 2-arylpyrrolidine structure. The steric and electronic properties of the pyrrolidine-based catalyst can be fine-tuned to achieve high yields and enantioselectivities. beilstein-journals.org

| Organocatalyst Type | Key Reaction Type | Substrates | Key Features |

| Proline and Derivatives | [3+2] Cycloaddition | Azomethine ylides, Alkenes | Direct formation of the pyrrolidine ring, high stereoselectivity. ingentaconnect.combg.ac.rs |

| Chiral Pyrrolidines | Michael Addition | Aldehydes, Nitroolefins | Formation of key chiral intermediates, tunable catalyst structure. beilstein-journals.org |

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines and heterocycles. tudelft.nlacs.org Enzymes offer unparalleled stereoselectivity under mild reaction conditions, often in aqueous media. tudelft.nlnih.govresearchgate.netcaltech.edu

Transaminases (TAs) are particularly well-suited for the synthesis of chiral 2-substituted pyrrolidines. tudelft.nlacs.orglivescience.ioacs.orgresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone. tudelft.nlacs.orgacs.org A key strategy involves the use of ω-chloroketones as substrates. tudelft.nlacs.org The transaminase converts the ketone to a chiral amine, which then undergoes a spontaneous intramolecular S_N2 cyclization to afford the desired chiral pyrrolidine. livescience.io This method has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, achieving high yield and excellent enantiomeric excess (>99.5% ee). tudelft.nlacs.orgresearchgate.netresearchgate.net By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed. tudelft.nlacs.orglivescience.io

More recently, engineered cytochrome P411 enzymes have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. nih.govresearchgate.netcaltech.edu This "new-to-nature" biocatalysis provides a novel disconnection for the synthesis of these important heterocycles. nih.govresearchgate.netcaltech.edu

The table below highlights key features of biocatalytic approaches.

| Enzyme Class | Key Reaction Type | Substrates | Key Features |

| Transaminases (TAs) | Asymmetric Amination / Intramolecular Cyclization | ω-Chloroketones | High enantioselectivity (>99.5% ee), access to both enantiomers, mild reaction conditions. tudelft.nlacs.orgresearchgate.net |

| Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | Organic Azides | Novel synthetic route, good enantioselectivity. nih.govresearchgate.netcaltech.edu |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of 2-arylpyrrolidine synthesis, a chiral auxiliary can be incorporated into either the future pyrrolidine ring or the arylating agent. For example, a chiral imine derived from a chiral amine can undergo diastereoselective addition of an organometallic reagent, followed by cyclization to form the pyrrolidine ring. The stereochemistry of the final product is controlled by the chiral auxiliary.

While catalytic methods are often preferred for their efficiency, chiral auxiliary-based approaches remain valuable, particularly for the synthesis of complex molecules where a specific diastereomer is required. The predictability and high diastereoselectivities often achieved with chiral auxiliaries make them an important tool in the synthetic chemist's arsenal.

Chiral Pool-Based Derivatizations

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org The use of these building blocks is a highly effective strategy for the synthesis of complex chiral molecules, as the inherent stereochemistry of the starting material can be transferred to the final product. wikipedia.org L-proline, a naturally occurring amino acid, is a particularly attractive starting material for the synthesis of (S)-2-substituted pyrrolidines due to its inherent (S)-stereochemistry at the C2 position. nih.govrroij.com

The general approach for the synthesis of this compound from L-proline involves several key transformations. A common first step is the protection of the nitrogen atom of L-proline, often as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide, to prevent unwanted side reactions. rroij.comacs.org The carboxylic acid functionality of the protected proline is then activated and subsequently reacted with a suitable nucleophile or undergoes reduction.

One established method involves the conversion of the carboxylic acid to a ketone, followed by a Grignard reaction with a 2-chlorophenyl magnesium halide. Subsequent deprotection and reduction of the intermediate enamine or imine yields the desired this compound. The diastereoselectivity of the Grignard addition can often be controlled by the choice of protecting group and reaction conditions.

Another strategy involves the direct arylation of a protected proline derivative. While direct C-H arylation methods are continuously being developed, a more common approach is the conversion of the carboxylic acid to a suitable leaving group, followed by a cross-coupling reaction, such as a Suzuki or Negishi coupling, with a 2-chlorophenylboronic acid or a 2-chlorophenylzinc reagent, respectively. nih.gov

The following table summarizes a representative synthetic sequence starting from L-proline, based on established methodologies for the synthesis of 2-arylpyrrolidines.

Table 1: Representative Chiral Pool-Based Synthesis of this compound from L-proline

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | N-Protection | L-proline, (Boc)₂O, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | N-Boc-(S)-proline |

| 2 | Amide Formation | N-Boc-(S)-proline, Isobutyl chloroformate, N-Methylmorpholine, then NH₃ | N-Boc-(S)-prolinamide |

| 3 | Dehydration | N-Boc-(S)-prolinamide, Dehydrating agent (e.g., PPh₃/CCl₄ or Burgess reagent) | N-Boc-(S)-2-cyanopyrrolidine |

| 4 | Grignard Reaction | N-Boc-(S)-2-cyanopyrrolidine, 2-Chlorophenylmagnesium bromide, Solvent (e.g., THF) | Intermediate imine |

| 5 | Reduction & Deprotection | Intermediate imine, Reducing agent (e.g., NaBH₄), then Acid (e.g., HCl) | This compound |

Innovative Cascade and Multicomponent Reaction Strategies

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. mdpi.com These processes are highly atom-economical and efficient as they minimize the need for purification of intermediates, reduce solvent waste, and can lead to the rapid construction of complex molecular architectures from simple precursors. mdpi.com

A notable example of a cascade reaction for the synthesis of a related compound, (R)-2-(p-chlorophenyl)pyrrolidine, utilizes a transaminase-triggered cyclization. acs.orgacs.orglivescience.io In this chemoenzymatic approach, a prochiral ω-chloro-ketone is asymmetrically aminated using a transaminase enzyme to generate a chiral amine intermediate. acs.orgacs.org This intermediate then undergoes a spontaneous intramolecular SN2 reaction to form the pyrrolidine ring. acs.orglivescience.io By selecting the appropriate (S)- or (R)-selective transaminase, both enantiomers of the 2-arylpyrrolidine can be accessed with high enantiomeric excess. acs.org This strategy has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, achieving an 84% isolated yield and >99.5% ee. acs.orgacs.orglivescience.io A similar approach using an (S)-selective transaminase and 4-chloro-1-(2-chlorophenyl)butan-1-one could theoretically yield the desired this compound.

Multicomponent reactions (MCRs) are convergent processes where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the reactants. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a powerful MCR for the construction of polysubstituted pyrrolidines. mdpi.com

In a relevant example, a three-component reaction between an isatin-derived azomethine ylide, an olefinic dipolarophile, and a secondary amine has been used to synthesize complex spiro-pyrrolidine structures. mdpi.com One such reported structure is (2′S,4′S)-1′-Methyl-4′-(2-chlorophenyl)-10H-dispiro[anthracene-9,3′-pyrrolidine-2′,3′′-indoline]-2′′,10-dione, which incorporates the 2-chlorophenylpyrrolidine moiety. mdpi.com This demonstrates the potential of MCRs to construct highly functionalized pyrrolidine derivatives containing the this compound core in a single step.

Table 2: Examples of Innovative Reaction Strategies for Pyrrolidine Synthesis

| Strategy | Key Reaction | Starting Materials (Example) | Product (Example) | Key Advantages |

|---|---|---|---|---|

| Cascade Reaction | Transaminase-triggered cyclization | ω-chloroketone, Amine donor (e.g., Isopropylamine), Transaminase | 2-Arylpyrrolidine | High enantioselectivity, Biocatalytic, Atom economical |

| Multicomponent Reaction | 1,3-Dipolar cycloaddition | Isatin, Anthrone, Sarcosine | Dispiro[anthracene-9,3′-pyrrolidine-2′,3′′-indoline] derivative | High convergency, Rapid assembly of complexity, Access to diverse scaffolds |

Process Optimization and Scalability Studies in the Synthesis of this compound

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. Process optimization and scalability studies are crucial to ensure that the synthesis is safe, cost-effective, robust, and environmentally sustainable. While specific process optimization literature for this compound is not abundant, general principles can be applied based on the synthesis of related pyrrolidine derivatives. acs.org

Key areas for optimization in the synthesis of this compound, particularly when starting from the chiral pool, include:

Reagent Selection: Replacing expensive, hazardous, or difficult-to-handle reagents with cheaper, safer, and more scalable alternatives is a primary goal. For instance, in the synthesis of a related intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, various dehydrating agents for the conversion of the amide to the nitrile can be evaluated for efficiency, cost, and ease of removal of byproducts. nih.govgoogle.com

Solvent Choice: The selection of solvents is critical for reaction performance, product isolation, and environmental impact. Optimization studies often involve screening for solvents that provide good solubility for reactants, facilitate product crystallization, and are easily recyclable.

Reaction Conditions: Temperature, pressure, reaction time, and catalyst loading are all critical parameters that need to be carefully optimized to maximize yield and purity while minimizing energy consumption and reaction time. Design of Experiments (DoE) is a powerful statistical tool often employed in process chemistry to efficiently explore the effects of multiple variables on a reaction outcome.

Purification Methods: Developing a scalable and efficient purification method is essential. This often involves moving away from chromatographic purification, which is generally not feasible on a large scale, towards crystallization, distillation, or extraction-based methods. For example, the hydrochloride salt of proline-derived ligands has been synthesized on a 100g scale with a focus on developing robust crystallization procedures for purification. acs.org

Telescoping Reactions: To improve efficiency and reduce waste, multiple synthetic steps can be combined into a single "one-pot" or "telescoped" process, where intermediates are not isolated. A patent for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile describes a one-pot acylation and dehydration of L-prolineamide. google.com

Table 3: Key Considerations for Process Optimization and Scalability

| Parameter | Laboratory Scale | Large Scale | Rationale for Change |

|---|---|---|---|

| Purification | Chromatography | Crystallization, Distillation | Scalability, Cost-effectiveness |

| Reagents | Stoichiometric, expensive reagents | Catalytic, cheaper alternatives | Cost, Safety, Waste reduction |

| Solvents | Variety of solvents | Limited, recyclable solvents | Environmental impact, Cost, Safety |

| Process Control | Manual addition, simple monitoring | Automated dosing, in-situ monitoring | Reproducibility, Safety, Efficiency |

| Work-up | Liquid-liquid extraction | Phase separation, Filtration | Throughput, Ease of operation |

Advanced Stereochemical Characterization and Conformational Analysis

Conformational Analysis of (S)-2-(2-Chlorophenyl)pyrrolidine and its Derivatives

Computational Approaches to Conformational Landscapes

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like this compound. These in silico methods allow for the detailed characterization of the molecule's three-dimensional structure, the relative energies of its different spatial arrangements (conformers), and the energy barriers for interconversion between them. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods are instrumental in building a comprehensive understanding of the molecule's structural dynamics. nih.govacs.org

Computational studies on related 2-arylpyrrolidine and substituted proline systems utilize methods like DFT with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), and functionals like B3LYP or M06-2X to calculate optimized geometries and interaction energies. tandfonline.comnih.gov These calculations can predict the most stable conformers in the gaseous phase or in solution. For instance, studies on α-(4-chlorophenyl)-D-proline, a structurally similar compound, show that the presence of the chlorine atom on the phenyl ring can influence the ring's rotation and the non-planarity of the pyrrolidine (B122466) ring. nih.gov This substitution can lead to a slight rotation of the phenyl ring plane relative to the heterocyclic ring plane. nih.gov

The analysis of the conformational landscape involves identifying all low-energy minima on the potential energy surface. For this compound, this would involve calculating the energy as a function of the pyrrolidine ring pucker and the dihedral angle describing the rotation of the 2-chlorophenyl group. The results of these calculations can be visualized using Ramachandran-like plots, which map the energy across the conformational space defined by key dihedral angles. nih.gov

Detailed computational analyses provide key geometric parameters for the most stable conformers. These parameters include bond lengths, bond angles, and, most importantly, dihedral angles that define the molecular shape.

Table 1: Representative Calculated Geometrical Parameters for Phenyl-Substituted Pyrrolidine Analogs This table presents theoretical data for analogous structures to illustrate typical computational outputs. Parameters for this compound would be determined through similar specific calculations.

| Parameter | Description | Typical Calculated Value | Reference |

| C-N-C-C | Pyrrolidine Ring Torsion Angle | Varies with pucker (e.g., -10° to 40°) | nih.gov |

| N-C-C-Ar | Dihedral angle of Aryl Group | Defines rotation of the chlorophenyl ring | nih.gov |

| Ring Pucker | Endo vs. Exo | Energetically distinct states | nih.gov |

Furthermore, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to understand the intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations. Molecular electrostatic potential (MEP) maps can also be generated to identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. tandfonline.comiucr.org

Table 2: Calculated Conformational Energy Differences Illustrative data based on computational studies of similar substituted pyrrolidines.

| Conformer | Relative Energy (kJ/mol) | Key Feature | Reference |

| Exo Pucker | 0 (Reference) | Pseudo-equatorial phenyl group | researchgate.net |

| Endo Pucker | 4 - 12 | Pseudo-axial phenyl group | nih.govresearchgate.net |

| Rotamer 1 (Aryl) | 0 (Reference) | Lowest energy rotational position | N/A |

| Rotamer 2 (Aryl) | 2 - 8 | Higher energy rotational position | N/A |

These computational approaches are essential for building a detailed model of the conformational behavior of this compound. The insights gained from these studies, including the identification of preferred conformations and the understanding of the underlying stabilizing and destabilizing forces, are invaluable for rationalizing its chemical reactivity and biological activity.

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(S)-2-(2-Chlorophenyl)pyrrolidine as a Chiral Ligand in Asymmetric Metal Catalysismdpi.comacs.orgrsc.orgbldpharm.comacs.orgarkat-usa.org

The pyrrolidine (B122466) ring, substituted with a 2-chlorophenyl group at the stereogenic center, provides a robust and tunable framework for the design of chiral ligands. These ligands coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a variety of transformations.

Design and Synthesis of Ligand Derivatives Incorporating the this compound Moietyacs.orgbldpharm.comarkat-usa.org

The versatility of the this compound core allows for the synthesis of a diverse range of ligand derivatives. Modifications can be introduced at the nitrogen atom of the pyrrolidine ring or by further functionalization of the phenyl group. For instance, proline-derived ligands, such as (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, have been developed and synthesized on a large scale for use in the asymmetric synthesis of amino acids. acs.orgnih.gov The synthesis of these complex ligands often starts from readily available precursors like D-proline. nih.gov Another approach involves the creation of bidentate ligands by introducing coordinating groups, such as phosphine (B1218219) or amine functionalities, to the pyrrolidine scaffold. semanticscholar.org These modifications are crucial for fine-tuning the steric and electronic properties of the ligand, which in turn dictates its efficacy in a specific catalytic reaction.

Application in Specific Asymmetric Reactions (e.g., Hydrogenation, Alkylation, C-H Functionalization)acs.orgbldpharm.comacs.orgarkat-usa.org140.122.64

Ligands derived from this compound have been successfully employed in a range of asymmetric catalytic reactions.

Asymmetric Hydrogenation: Chiral phosphine-phosphoramidite ligands incorporating a pyrrolidinyl motif have shown effectiveness in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters, providing access to chiral amino acid precursors. nih.gov Similarly, iridium complexes with BiphPHOX ligands have been used for the asymmetric hydrogenation of 3-substituted 2,5-dihydropyrroles, leading to the formation of chiral pyrrolidines. rsc.org

Asymmetric Alkylation: Chiral nickel(II) complexes of Schiff bases derived from proline derivatives, including those with a chlorophenyl substituent, are instrumental in the asymmetric synthesis of α-amino acids via alkylation. researchgate.netmdpi.com These systems exhibit excellent stereocontrol, enabling the preparation of enantiomerically pure amino acids. For example, the alkylation of a chiral glycine (B1666218) equivalent using this methodology has been applied to the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com

C-H Functionalization: While direct applications of this compound in C-H functionalization are less documented, related chiral ligands are crucial in this area. For instance, chiral bis-oxazoline ligands have been used in conjunction with Lewis acids to achieve enantioselective α-substitution of N-arylpyrrolidines. nih.gov Palladium-catalyzed C(sp3)–H arylation at the C4 position of pyrrolidines has been achieved using directing groups, highlighting the potential for developing chiral versions of these reactions. acs.org

This compound as an Organocatalyst or Precursor to Organocatalystsmdpi.comsemanticscholar.orgrsc.orgresearchgate.netnih.govacs.orgnih.govacs.org

In addition to its role in metal catalysis, the this compound framework is a cornerstone of organocatalysis. The pyrrolidine nitrogen can act as a Lewis base or be transformed into a more complex catalytic species.

Mechanistic Insights into Organocatalytic Activation Modesrsc.orgresearchgate.netacs.org

The primary activation mode in many organocatalytic reactions involving pyrrolidine derivatives is the formation of an enamine or an iminium ion. In enamine catalysis, the secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chiral environment provided by the organocatalyst directs the approach of the electrophile, leading to a stereoselective bond formation.

In iminium catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. The steric bulk of the catalyst's substituent, in this case, the 2-chlorophenyl group, effectively shields one face of the iminium ion, dictating the stereochemical outcome of the reaction. Computational studies have been employed to understand the transition states and explain the observed stereoselectivities in these reactions. acs.org

Scope and Enantioselectivity in Representative Organocatalytic Transformationssemanticscholar.orgrsc.orgnih.govacs.orgacs.org

Organocatalysts derived from or identical to this compound have demonstrated high efficacy in various transformations.

Michael Additions: Pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael additions of aldehydes and ketones to nitroolefins. researchgate.net These reactions often proceed with high yields and enantioselectivities, providing access to valuable chiral building blocks. For instance, pyrrolidine-based carbamate (B1207046) esters have been shown to catalyze Michael additions in aqueous media with good diastereoselectivity and enantioselectivity. arkat-usa.org

Aldol (B89426) and Mannich Reactions: The direct asymmetric aldol reaction, a powerful tool for C-C bond formation, can be effectively catalyzed by pyrrolidinyl-thiourea organocatalysts, achieving high diastereoselectivity and enantioselectivity. 140.122.64 Similarly, one-pot three-component Mannich reactions using chiral pyrrolidine-based organocatalysts can produce β-amino carbonyl compounds in good yields and with high enantiomeric excess. ajgreenchem.com

Cycloaddition Reactions: Organocatalytic enantioselective [3+2] cycloaddition reactions have been developed using catalysts derived from this compound. These reactions, for example between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, can afford complex dispirocyclic systems with good yields and enantioselectivities. nih.govmdpi.com

The following table summarizes the performance of this compound and its derivatives in various organocatalytic reactions.

| Reaction Type | Catalyst Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Michael Addition | Pyrrolidine-based carbamate ester | Cyclohexanone, β-nitrostyrene | (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexan-1-one | up to 97 | up to 94 | up to 97:3 (syn) |

| Aldol Reaction | Pyrrolidinyl-thiourea | Cyclohexanone, 4-nitrobenzaldehyde | anti-2-((R)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 95 | >99 | >99:1 |

| Mannich Reaction | (S)-N-(2,4-dinitrophenyl) pyrrolidine-2-carboxamide | p-chloroacetophenone, p-nitrobenzaldehyde, p-methylaniline | β-amino carbonyl compound | up to 89 | 90 | - |

| [3+2] Cycloaddition | Cinchona-derived squaramide | 2-arylidene-1,3-indandione, N-2,2-difluoroethylbenzothiophenone imine | Dispiro[benzothiophenone-indandione-pyrrolidine] | 84-98 | 3-93 | 9:1 to >20:1 |

This compound as a Chiral Building Blockmdpi.comrsc.orgmoldb.comnih.gov

Beyond its direct use in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. bldpharm.com Its pre-defined stereocenter and functional handles (the secondary amine and the aryl group) allow for its incorporation into larger structures with stereochemical control. For example, it can be a starting material for the synthesis of pharmacologically active compounds or more elaborate chiral ligands and catalysts. The synthesis of (S)-2-aryl-Boc-pyrrolidines, including the p-chlorophenyl analogue, has been achieved with high enantioselectivity through asymmetric deprotonation followed by cyclization. acs.org Biocatalytic approaches using transaminases have also been developed for the asymmetric synthesis of 2-substituted pyrrolidines, including (R)-2-(p-chlorophenyl)pyrrolidine, with high yields and excellent enantiomeric excess. acs.org These synthetic routes provide access to this important chiral scaffold for further elaboration.

Enantioselective Construction of Complex Heterocyclic Architectures

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. nih.govnih.gov The enantiomerically pure form of 2-aryl-pyrrolidines, such as this compound, is a critical precursor for creating more complex, polycyclic, and spirocyclic heterocyclic systems with a high degree of stereochemical control.

The following table summarizes representative results for the organocatalyzed synthesis of complex dispiro-pyrrolidine derivatives, illustrating the high yields and enantioselectivities achievable.

Table 1: Organocatalyzed Enantioselective Synthesis of Dispiro-pyrrolidine Derivatives mdpi.com

| Entry | Arylidene-indandione (1) | Product | Yield (%) | ee (%) |

| 1 | 2-Benzylidene-1,3-indandione | (2S,4′S,5′S)-5′-(Difluoromethyl)-4′-phenyl-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | 95 | 98 |

| 2 | 2-(4-Methylbenzylidene)-1,3-indandione | (2S,4′S,5′S)-5′-(Difluoromethyl)-4′-(p-tolyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | 96 | 99 |

| 3 | 2-(4-Methoxybenzylidene)-1,3-indandione | (2S,4′S,5′S)-5′-(Difluoromethyl)-4′-(4-methoxyphenyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | 97 | 99 |

| 4 | 2-(4-Chlorobenzylidene)-1,3-indandione | (2S,4′S,5′S)-4′-(4-Chlorophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | 98 | 24 |

Furthermore, biocatalytic methods employing enzymes like transaminases have emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgresearchgate.net These enzymatic processes can produce chiral pyrrolidines with excellent enantiomeric excess (>99.5% ee) and in high yields (up to 90%). acs.orgresearchgate.netresearchgate.net These enantiopure pyrrolidines are then available as building blocks for the subsequent construction of more elaborate heterocyclic architectures, which is crucial for medicinal chemistry and drug discovery programs. nih.gov

Integration into Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. researchgate.netnih.gov The this compound scaffold is well-suited for incorporation into such reaction sequences, leading to the rapid assembly of diverse heterocyclic libraries.

A notable example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. These compounds, which exhibit a range of biological activities, can be synthesized from 2-aryl-pyrrolidines and alkynes through a domino process involving oxidative dehydrogenation, cyclization, and aromatization. rsc.orgnih.gov A four-component catalytic system, often including ruthenium and copper catalysts, promotes this transformation under aerobic conditions, making it a relatively green process. rsc.orgnih.gov

Another powerful application is the three-component reaction for synthesizing complex spiro[pyrrolidine] derivatives. For instance, the reaction of an azomethine ylide (generated in situ from an amino acid and an aldehyde) with an olefinic dipolarophile is a key step. Research has shown the successful synthesis of hybrid frameworks containing spiro nih.govacs.orgdihydroanthracene[9,3′]-pyrrolidine and spiro[oxindole-3,2′-pyrrolidine] motifs. mdpi.com In a specific example, a three-component reaction involving N-methylglycine, 2-chlorobenzaldehyde, and (E)-3-(2-oxo-2-(phenylamino)ethylidene)indolin-2-one would generate a pyrrolidine ring bearing a 2-chlorophenyl substituent, demonstrating the direct integration of the key structural element into a complex heterocyclic product. mdpi.com

More advanced MCRs have been developed to produce highly substituted dihydropyrrolo[2,1-a]isoquinolines. One such reaction involves isatin, 1,2,3,4-tetrahydroisoquinoline, and an alkyne, which proceeds through the formation of a spirooxindole intermediate. acs.org This methodology has been extended to a four-component reaction that incorporates a primary amine. A specific product synthesized using this approach is N-(2-(2-(2-chlorophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, which was obtained in an 84% yield. acs.org This demonstrates the direct and efficient incorporation of the this compound moiety into a complex, drug-like molecule via a multi-component strategy.

The table below presents examples of complex heterocyclic compounds synthesized using this compound or its direct precursors in multi-component and domino reactions.

Table 2: Synthesis of Heterocycles via Multi-Component/Domino Reactions

| Reaction Type | Reactants | Product | Yield (%) | Ref. |

| Three-Component Reaction | Isatin, 1,2,3,4-Tetrahydroisoquinoline (THIQ), Phenylacetylene | N-(2-(2-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | 85 | acs.org |

| Three-Component Reaction | 5-Chloro-isatin, THIQ, Phenylacetylene | N-(2-(5-Chloro-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | 84 | acs.org |

| Four-Component Reaction | Isatin, THIQ, Phenylacetylene, Aniline | 1-Phenyl-3-(2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)urea | 82 | acs.org |

| Three-Component Reaction | Anthrone, N-methylglycine, 2-chlorobenzaldehyde | (2′S,4′S)-1′-Methyl-4′-(2-chlorophenyl)-10H-dispiro[anthracene-9,3′-pyrrolidine-2′,3′′-indoline]-2′′,10-dione | 87 | mdpi.com |

These examples underscore the power of integrating the this compound unit into MCRs and domino sequences to rapidly generate molecular complexity from simple starting materials.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic characteristics of pyrrolidine (B122466) derivatives. By solving the Schrödinger equation for a given molecule, DFT calculations can predict a wide range of properties with a high degree of accuracy.

Optimization of Molecular Geometries and Conformational Energy Minima

The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity and chemical reactivity. d-nb.info DFT calculations are employed to determine the most stable conformation of (S)-2-(2-Chlorophenyl)pyrrolidine by optimizing its molecular geometry to find the global minimum on the potential energy surface.

Computational studies on related pyrrolidine structures have demonstrated that the pyrrolidine ring can adopt various conformations, such as the envelope and twisted forms. For instance, in a dispiro[indoline-3,2′-pyrrolidine-3′,6′′-isoquinoline] derivative containing a 1-methyl-4′-(2-chlorophenyl)pyrrolidine moiety, the 1-methylpyrrole (B46729) ring was found to adopt an envelope conformation with the nitrogen atom as the flap. iucr.org The mean planes of the adjacent ring systems were significantly inclined with respect to the central pyrrolidine ring, highlighting the non-planar nature of the scaffold. iucr.org In another study on a dispiro compound, the sum of bond angles around the pyrrolidine nitrogen indicated a pyramidal geometry and sp3 hybridization. iucr.org

The non-planar, three-dimensional nature of the pyrrolidine ring, often referred to as "pseudorotation," allows for a greater exploration of pharmacophore space compared to flat aromatic rings. d-nb.info This structural flexibility is a key attribute that contributes to the diverse biological activities of pyrrolidine-containing compounds. d-nb.info Conformational analysis of related systems using DFT has shown that different rotamers can be energetically accessible, which can be influenced by factors like metal coordination. nih.gov For example, in some Pd(II) and Ni(II) complexes with functionalized pyrrolidinate units, the presence of the metal ion can restrict the conformational freedom of the pyrrolidine ring. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Dispiro-pyrrolidine Compound

| Parameter | Value |

| Pyrrolidine Ring Conformation | Envelope (N1 as flap) |

| Puckering Parameters (Q) | 0.094 (2) Å |

| Dihedral Angle (Indolin-2-one to Pyrrolidine) | 87.95 (11)° |

| Dihedral Angle (Chlorobenzene to Pyrrolidine) | 71.01 (12)° |

| Dihedral Angle (Isoquinoline to Pyrrolidine) | 88.81 (10)° |

| Sum of Bond Angles around N1 (Pyrrolidine) | 333.6° |

| Data from a study on 4′-(2-chlorophenyl)-1′-methyl-3′′-phenyl-7′′,8′′-dihydro-5′′H-dispiro[indoline-3,2′-pyrrolidine-3′,6′′-isoquinoline]-2,5′′-dione. iucr.org |

HOMO-LUMO Analysis and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that describe the electronic reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

DFT calculations are routinely used to determine the HOMO and LUMO energies and their spatial distributions. For pyrrolidine derivatives, the HOMO and LUMO are often located on different parts of the molecule, indicating potential charge transfer interactions. tandfonline.com For instance, in a study of N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, the HOMO and LUMO were found to be situated on the sulfonamido group and the succinimide (B58015) ring, or on the aromatic rings in their absence. tandfonline.com The presence of electron-withdrawing groups like chlorine can significantly influence the electronic properties. tandfonline.com

In a study on a dihydropyrrolo[2,1-a]isoquinoline derivative containing a 2-(4-chlorophenyl) group, the HOMO and LUMO were located over the π-system of the molecule, and the HOMO→LUMO excitation was characterized as a π-π* transition. mdpi.com The calculated HOMO and LUMO energies allowed for the determination of various reactivity indices. mdpi.com

Table 2: Calculated Electronic Properties for a Related Pyrrolidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.0279 |

| LUMO Energy | -1.3350 |

| HOMO-LUMO Gap | 3.6929 |

| Ionization Potential (I) | 5.0279 |

| Electron Affinity (A) | 1.3350 |

| Chemical Potential (μ) | -3.1814 |

| Hardness (η) | 3.6929 |

| Electrophilicity Index (ω) | 1.3704 |

| Data from a study on dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. mdpi.com |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For pyrrolidine derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. In a study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the negative potential was localized on the oxygen atom, while the positive potential was found around the hydrogen atoms. iucr.org This information is crucial for understanding how the molecule interacts with biological targets or other reactants. iucr.orgresearchgate.net Hirshfeld surface analysis, which is related to MEP, can further quantify the different types of intermolecular contacts within a crystal structure. For a dispiro-pyrrolidine compound, Hirshfeld analysis revealed that H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts were the most significant intermolecular interactions. iucr.org

Mechanism Elucidation of Reactions Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining step.

For reactions involving pyrrolidine derivatives, DFT calculations have been used to study various transformations, including cycloadditions, rearrangements, and catalytic cycles. For example, the mechanism of a one-pot synthesis of pyrrolidinedione derivatives was investigated using quantum chemical methods, revealing the energy barriers for each step of the reaction, which included a Michael addition, a Nef-type rearrangement, and a cyclization. rsc.orgresearchgate.net In another study, the mechanism of the reaction between enamines and nitroalkenes, which can proceed through a cyclobutane (B1203170) intermediate, was computationally explored. acs.org These studies provide a detailed understanding of the reaction energetics and the factors that control the stereochemical outcome.

Computational studies have also been instrumental in understanding the role of pyrrolidine-based catalysts in asymmetric synthesis. For instance, the mechanism of the redox-neutral α-oxygenation of amines, a reaction that can be catalyzed by pyrrolidine derivatives, was investigated using DFT. acs.org The calculations helped to differentiate between possible mechanistic pathways and explained the observed experimental findings. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (SRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are valuable for predicting the properties of new, unsynthesized compounds.

In the context of catalysis, QSAR and SRR models can be developed to predict the enantioselectivity or catalytic activity of a series of pyrrolidine-based catalysts. While specific QSAR/SRR studies focusing solely on this compound are not extensively reported in the provided search results, the principles are widely applied to similar systems. For example, QSAR studies have been performed on heterocyclic GABA analogues to understand their inhibitory activity. nih.gov Similarly, 3D-QSAR models have been developed for neuraminidase inhibitors, where the structural features of the molecules are correlated with their biological activity. brieflands.com These models help in identifying the key structural features that are important for activity and can guide the design of more potent compounds. brieflands.comresearchgate.net

Virtual Screening and Rational Design of Pyrrolidine-Based Catalysts and Scaffolds

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical compounds for those that are most likely to bind to a specific target or exhibit a desired property. researchgate.netscience.gov This approach is much faster and more cost-effective than traditional high-throughput screening.

In the context of this compound, virtual screening can be used to identify new applications for this scaffold or to design novel catalysts based on its structure. By docking a library of molecules into the active site of an enzyme or a receptor, potential inhibitors or substrates can be identified. For example, a structure-based virtual screening platform was developed to predict enzyme substrates, demonstrating the power of this approach. acs.org

The rational design of new pyrrolidine-based catalysts can also be guided by computational methods. By understanding the mechanism of a catalytic reaction and the key interactions between the catalyst and the substrates, new catalysts with improved activity and selectivity can be designed. d-nb.info For instance, the insights gained from DFT calculations on the conformational preferences and electronic properties of the pyrrolidine ring can be used to design new catalysts with optimized geometries for a specific transformation. d-nb.info The pyrrolidine scaffold is considered a privileged structure in drug discovery due to its ability to provide a three-dimensional framework that can be functionalized in various ways to interact with biological targets. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Methodologies for (S)-2-(2-Chlorophenyl)pyrrolidine

The development of environmentally benign and efficient methods for synthesizing this compound is a key area of future research. Current synthetic routes often involve multiple steps and the use of hazardous reagents. Future strategies will likely focus on several key areas to improve the green credentials of its synthesis.

One promising approach is the use of biocatalysis. nih.govacs.orgescholarship.orgcaltech.edu Engineered enzymes, such as transaminases, have shown potential for the asymmetric synthesis of chiral amines. acs.org A biocatalytic route to this compound could offer high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact. acs.orgescholarship.orgcaltech.eduresearchgate.net For instance, a recently developed biocatalytic approach was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, achieving an 84% isolated yield with over 99.5% enantiomeric excess. acs.org

Continuous flow chemistry presents another avenue for greener synthesis. rsc.org This technology allows for rapid and scalable production with superior control over reaction parameters, leading to higher yields and purity. A continuous flow protocol for establishing an α-chiral pyrrolidine (B122466) library has demonstrated the potential for gram-scale preparation of related compounds with high diastereoselectivity in a matter of seconds. rsc.org Integrating biocatalysis with flow chemistry could further enhance the efficiency and sustainability of this compound production.

Expansion of Catalytic Applications: New Reaction Classes and Substrate Scopes

This compound and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are renowned for their versatility in catalyzing a wide range of asymmetric reactions. nih.govacs.orgnih.govnova.edu Future research will undoubtedly focus on expanding their catalytic prowess to new reaction classes and broadening the scope of compatible substrates.

While these catalysts are well-established in enamine and iminium-ion mediated transformations, such as Michael additions and Diels-Alder reactions, there is significant potential for their application in novel reaction types. nih.govacs.orgorgsyn.org This could include cascade reactions that allow for the construction of multiple stereocenters in a single step, leading to the rapid synthesis of complex molecules. nih.govorgsyn.org The ability of these catalysts to participate in sequential nucleophilic and electrophilic additions makes them ideal for such complex transformations. nih.gov

Expanding the substrate scope is another critical frontier. Research will aim to accommodate more challenging substrates, such as less reactive aldehydes and ketones, or those with complex steric and electronic properties. mdpi.com This may involve the design of new catalyst derivatives with tailored steric and electronic features to improve reactivity and selectivity for these challenging substrates.

The development of catalysts that can operate under milder reaction conditions or in environmentally friendly solvents like water remains a significant goal. acs.org The use of diarylprolinol silyl ether salts has already demonstrated the feasibility of performing asymmetric Michael additions in water with high efficiency and recyclability of the catalyst. acs.org Further exploration in this area will contribute to more sustainable chemical processes.

Exploration of Novel Derivatives with Enhanced Stereoselectivity or Reactivity

The modular nature of the this compound scaffold allows for systematic structural modifications to fine-tune its catalytic properties. mdpi.com A major focus of future research will be the rational design and synthesis of novel derivatives with superior stereoselectivity and reactivity.

Computational tools, such as Density Functional Theory (DFT), will play an increasingly important role in this endeavor. acs.orgnih.gov By modeling reaction intermediates and transition states, researchers can gain insights into the factors that govern stereoselectivity and use this knowledge to design more effective catalysts. acs.orgnih.gov This in silico approach can accelerate the discovery of new derivatives by predicting their catalytic performance before they are synthesized in the lab.

Modifications to the diarylprolinol silyl ether moiety are a key area of exploration. Altering the steric bulk and electronic properties of the aryl groups and the silyl protecting group can have a profound impact on the catalyst's performance. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the catalyst's acidity and its interaction with the substrate.

Furthermore, the development of derivatives with enhanced stability and recyclability is a practical consideration for industrial applications. This could involve anchoring the catalyst to a solid support or designing derivatives that are soluble in specific solvents for easy separation and reuse. acs.org

Integration into Materials Science and Supramolecular Chemistry

The unique chiral architecture of this compound and its derivatives makes them attractive building blocks for the construction of novel materials and supramolecular assemblies. nih.gov This emerging area of research holds significant promise for a variety of applications.

In materials science, these chiral pyrrolidines can be incorporated into polymers to create chiral stationary phases for chromatography or as components of functional materials with unique optical or electronic properties. The encapsulation of pyrrolidine-based organocatalysts within porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is a particularly exciting development. consensus.app These hybrid materials can act as heterogeneous catalysts, combining the high selectivity of the organocatalyst with the stability and recyclability of the solid support. consensus.app

In supramolecular chemistry, the ability of chiral pyrrolidines to engage in specific non-covalent interactions can be harnessed to direct the self-assembly of complex, well-defined architectures. chimia.ch These chiral assemblies could find applications in areas such as asymmetric sensing, where they can be used to detect and differentiate between enantiomers of other molecules. The ease of synthesis and the tunable nature of pyridine-type ligands derived from natural products have already demonstrated the potential for creating a wide range of enantiopure mononuclear and polynuclear species. chimia.ch

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization

To fully understand and optimize reactions catalyzed by this compound and its derivatives, the development and application of advanced analytical techniques are essential. Real-time monitoring of these reactions can provide valuable insights into reaction kinetics, intermediate formation, and catalyst deactivation pathways.

Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are becoming increasingly important in this context. nih.govhitec-zang.dechemrxiv.orgdntb.gov.ua These techniques allow for the continuous monitoring of reactant, product, and intermediate concentrations throughout the course of a reaction, providing a wealth of data that can be used for process optimization and control. nih.govhitec-zang.dechemrxiv.org The integration of multiple PAT tools can offer a comprehensive understanding of complex multistep syntheses. nih.govhitec-zang.dechemrxiv.org

Advanced data analysis methods, including machine learning and deep learning, are also being employed to interpret the large datasets generated by these real-time monitoring techniques. nih.govchemrxiv.org These computational approaches can help to identify subtle trends and correlations that may not be apparent from simple data analysis, leading to a deeper understanding of the reaction mechanism.

Q & A

Q. What are the optimal synthetic routes for (S)-2-(2-Chlorophenyl)pyrrolidine, and how is stereochemical purity ensured?

The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the desired (S)-configuration. For example, enantioselective cyclization of prochiral intermediates using chiral auxiliaries or catalysts (e.g., transition-metal complexes with chiral ligands) can yield high enantiomeric excess (>90%) . Post-synthesis, techniques like chiral HPLC or polarimetry are critical for verifying stereochemical integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring substitution pattern and chlorophenyl group placement. NOESY experiments can validate stereochemistry .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound evaluated in early-stage drug discovery?

Preliminary screening involves in vitro assays targeting receptors or enzymes (e.g., GPCRs, kinases). For instance, competitive binding assays using radiolabeled ligands quantify affinity ( values), while functional assays (e.g., cAMP accumulation) assess agonist/antagonist activity . Dose-response curves (IC/EC) and selectivity panels against off-targets are essential .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring or chlorophenyl group influence structure-activity relationships (SAR)?

Systematic SAR studies involve:

- Substituent Variation : Replacing the chlorophenyl group with fluorophenyl or methoxyphenyl analogs alters lipophilicity and electronic effects, impacting target binding .

- Ring Functionalization : Introducing hydroxyl or methyl groups at the 3-position (as in 2-(2-Chlorophenyl)pyrrolidin-3-ol) enhances hydrogen-bonding capacity, potentially improving selectivity .

- Computational Modeling : Molecular docking and MD simulations predict binding modes and guide rational design .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or cellular models. Solutions include:

- Standardized Protocols : Replicating assays under identical conditions (e.g., ATP concentration in kinase assays) .

- Metabolic Stability Testing : Evaluate compound degradation in plasma or liver microsomes to rule out false negatives .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR vs. fluorescence polarization) .

Q. How does stereochemistry at the pyrrolidine 2-position affect pharmacological properties?

The (S)-enantiomer often exhibits distinct target engagement compared to the (R)-form. For example:

- Binding Affinity : (S)-configured derivatives may show 10–100x higher affinity for dopamine receptors due to optimal spatial alignment with hydrophobic pockets .

- Metabolic Pathways : Enantiomers can undergo stereoselective metabolism (e.g., CYP450-mediated oxidation), affecting half-life and toxicity .

Methodological Considerations

-

Data Tables :

Parameter This compound (R)-Isomer (D2 Receptor) 12 nM 1,200 nM Metabolic Half-life 3.2 hours (human liver microsomes) 0.8 hours LogP 2.1 2.1 Source: Comparative data from enantiomer-specific assays .

-

Key References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.